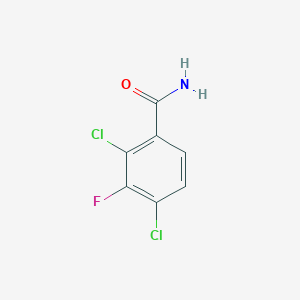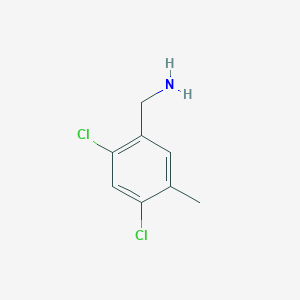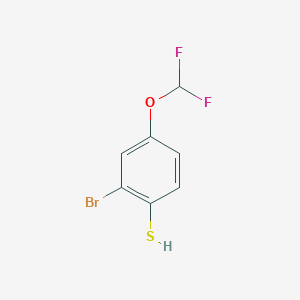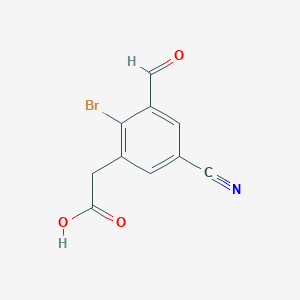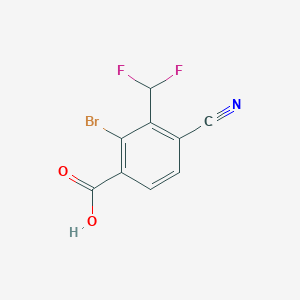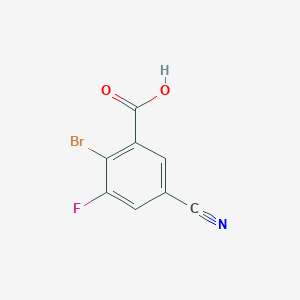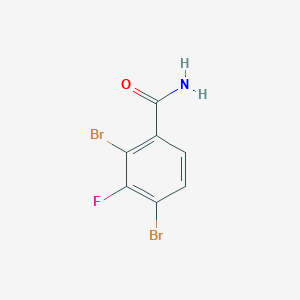
(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone
Vue d'ensemble
Description
“(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone” is a chemical compound with the CAS Number: 2003934-49-2 . It has a molecular weight of 214.28 and its IUPAC name is (4-fluoropiperidin-1-yl)(piperidin-4-yl)methanone .
Molecular Structure Analysis
The InChI code for “(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone” is 1S/C11H19FN2O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h9-10,13H,1-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone” has a molecular weight of 214.28 . It is stored at a temperature of 28 C .Applications De Recherche Scientifique
I have conducted a search on the scientific research applications of “(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone”. Here is a comprehensive analysis focusing on six unique applications:
Pharmaceutical Research
Piperidine derivatives, including compounds like (4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone, are often explored for their potential as pharmaceutical agents. They have been studied for their efficacy in treating various conditions such as cancer, viral infections, and Alzheimer’s disease due to their pharmacophoric features .
Antimicrobial and Antifungal Applications
These compounds are also investigated for their antimicrobial and antifungal properties. Research into new antibiotics and antifungals is crucial given the rise of drug-resistant strains of bacteria and fungi .
Analgesic and Anti-inflammatory Properties
The analgesic and anti-inflammatory potential of piperidine derivatives makes them candidates for the development of new pain relief medications .
Antihypertensive Agents
Piperidine derivatives can act as antihypertensive agents, offering a possible avenue for the development of new treatments for high blood pressure .
Anticoagulant Properties
Research into anticoagulant properties of piperidine derivatives could lead to new treatments for preventing blood clots .
Chemical Synthesis and Material Science
Beyond pharmaceuticals, these compounds may have applications in chemical synthesis and material science due to their unique chemical structures .
Orientations Futures
Piperidine derivatives, such as “(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone”, have shown promising results in various therapeutic applications . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .
Propriétés
IUPAC Name |
(4-fluoropiperidin-1-yl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZXHOBXQZKYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




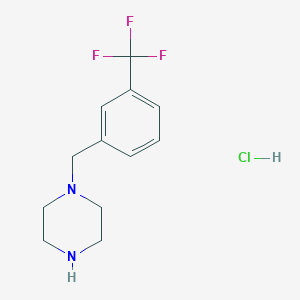
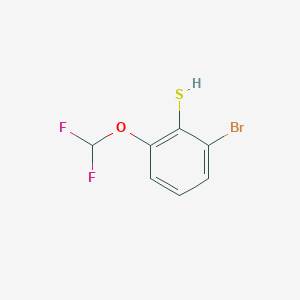
![2-[2-Bromo-6-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1413350.png)
